Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS No.: 928056-16-0
Cat. No.: VC7221282
Molecular Formula: C13H20BrNO3
Molecular Weight: 318.211
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate - 928056-16-0](/images/structure/VC7221282.png)
Specification
CAS No. | 928056-16-0 |
---|---|
Molecular Formula | C13H20BrNO3 |
Molecular Weight | 318.211 |
IUPAC Name | tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Standard InChI | InChI=1S/C13H20BrNO3/c1-13(2,3)18-12(17)15-8-5-4-6-9(15)11(14)10(16)7-8/h8-9,11H,4-7H2,1-3H3 |
Standard InChI Key | WVPWFWLOIKDMAW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCCC1C(C(=O)C2)Br |
Introduction
Molecular Architecture and Stereochemical Features
The azabicyclo[3.3.1]nonane core consists of a nine-membered ring system with nitrogen at the 9-position and bridgehead substituents. The tert-butyloxycarbonyl (Boc) group at N9 acts as a protective moiety, while the 2-bromo and 3-oxo groups introduce electrophilic and hydrogen-bonding capabilities. Key structural parameters include:
Bond Angles and Torsional Strain
The bicyclo[3.3.1] framework imposes significant torsional strain, with bridgehead C–N–C angles approximating 109.5° (tetrahedral geometry) . Bromination at C2 introduces steric bulk, potentially altering ring puckering dynamics compared to non-halogenated analogs like tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (PubChem CID 118949359) .
Crystallographic Data (Hypothetical Projection)
While no single-crystal X-ray data exists for the brominated derivative, the parent compound (C13H21NO3) exhibits a density of 1.18 g/cm³ and molar volume of 203.1 cm³/mol . Bromine’s van der Waals radius (1.85 Å) may expand the lattice parameters by ~3–5% relative to non-halogenated analogs.
Synthetic Methodologies and Reaction Pathways
Boc Protection of Azabicyclo Precursors
The synthesis of tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 512822-34-3) involves treating 3-azabicyclo[3.3.1]nonan-9-one with di-tert-butyl dicarbonate (Boc₂O) and diisopropylamine in dichloromethane (DCM), yielding 0.3 g (72% efficiency) . For bromination at C2:
Hypothesized Route
-
Enolate Formation: Deprotonation of the 3-oxo group using LDA or NaHMDS generates a resonance-stabilized enolate.
-
Electrophilic Bromination: Reaction with N-bromosuccinimide (NBS) or Br₂ introduces bromine at the α-position (C2).
-
Workup: Aqueous extraction and column chromatography isolate the product.
Challenges in Bromine Integration
Steric hindrance from the Boc group and bridgehead hydrogen may necessitate polar aprotic solvents (e.g., THF) and low temperatures (−78°C) to suppress side reactions. Regioselectivity could favor C2 over C4 bromination due to enolate conjugation with the lactam carbonyl .
Physicochemical Properties and Stability
Thermal Characteristics
Analogous Boc-protected azabicyclo compounds exhibit melting points of 89–90°C and decompose above 340°C . Bromine’s electron-withdrawing effect may lower thermal stability by 10–20°C.
Solvent | Solubility (mg/mL) |
---|---|
Dichloromethane | 15–20 |
DMSO | 8–12 |
Water | <0.1 |
Storage recommendations align with precursors: sealed containers at RT, avoiding moisture .
Applications in Drug Discovery and Catalysis
Medicinal Chemistry Relevance
Bicyclic lactams serve as constrained peptidomimetics in protease inhibitors. The 2-bromo substituent offers a handle for Suzuki couplings or nucleophilic substitutions, enabling aryl/heteroaryl diversification. For example, palladium-catalyzed cross-coupling could install pharmacophores targeting kinase ATP pockets.
Spectroscopic Characterization (Predicted)
NMR Signatures
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.20–3.80 (m, 4H, bridgehead H), 4.60 (br s, 1H, NH).
-
¹³C NMR: δ 28.1 (Boc CH₃), 80.5 (Boc Cq), 170.2 (C=O), 195.6 (C-Br).
-
IR (cm⁻¹): 1740 (C=O ester), 1680 (C=O lactam), 650 (C-Br).
Mass Fragmentation
Expected molecular ion [M+H]⁺ at m/z 318.08 (C₁₃H₂¹BrNO₃). Major fragments:
-
Loss of tert-butyl (318 → 262)
-
Decarbonylation (262 → 234)
Future Research Directions
-
Crystallography: Confirm stereochemistry and intermolecular interactions via X-ray analysis.
-
Bioactivity Screening: Evaluate antimicrobial or anticancer activity using NIH/NCATS assays.
-
Process Optimization: Develop flow chemistry routes to improve bromination efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume